molecular formula C22H19F2NO3 B2525229 Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate CAS No. 477887-08-4

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate

Cat. No.: B2525229
CAS No.: 477887-08-4
M. Wt: 383.395
InChI Key: TULYSOSAWCLLGG-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is a useful research compound. Its molecular formula is C22H19F2NO3 and its molecular weight is 383.395. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives : This review discusses the microwave-assisted synthesis technique for creating benzoxazoles, a class of compounds with significant pharmacological activities. The technique provides a faster and more efficient way to synthesize various benzoxazole derivatives, suggesting that similar methodologies could be applied to the synthesis and modification of complex compounds like Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate for research and pharmacological use (Özil & Menteşe, 2020).

Advanced Materials and Polymers

  • Progress in understanding structure and transport properties of PEDOT-based materials : This critical review focuses on poly(3,4-ethylene dioxythiophene) (PEDOT), a conductive polymer known for its stability and conductivity, highlighting its applications in various fields like thermoelectricity and bioelectronics. The insights into the electrical conductivity and transport mechanisms based on structural features could guide the exploration of novel compounds with enhanced conductive properties or stability for specific applications (Gueye et al., 2020).

Environmental and Health Impacts

  • LC-MS/MS study of the degradation processes of nitisinone and its by-products : This study employs LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a triketone herbicide, under various conditions. Identifying degradation products and understanding their stability can provide valuable insights into the environmental persistence and potential health impacts of related compounds, including the environmental behavior of complex chemical compounds similar to this compound (Barchańska et al., 2019).

Antioxidant and Anti-inflammatory Agents

  • POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives : This research focuses on synthesizing benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. Such studies highlight the pharmacological potential of structurally complex molecules, suggesting that this compound could also be explored for similar biological activities (Raut et al., 2020).

Properties

IUPAC Name

ethyl 4-[[2-(3,4-difluorophenoxy)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO3/c1-2-27-22(26)15-7-9-17(10-8-15)25-14-16-5-3-4-6-21(16)28-18-11-12-19(23)20(24)13-18/h3-13,25H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYSOSAWCLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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